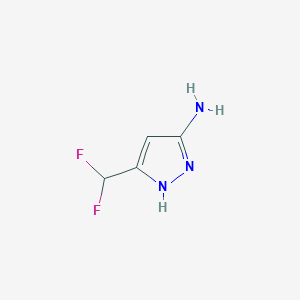

5-(difluoromethyl)-1H-pyrazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(difluoromethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c5-4(6)2-1-3(7)9-8-2/h1,4H,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWZZOMNSRUIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284220-49-0 | |

| Record name | 3-(difluoromethyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"5-(difluoromethyl)-1H-pyrazol-3-amine" physical and chemical properties

An In-Depth Technical Guide to 5-(difluoromethyl)-1H-pyrazol-3-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. The introduction of the difluoromethyl (CHF₂) group onto the pyrazole scaffold offers a nuanced modulation of physicochemical properties, positioning it as a valuable building block for novel therapeutic agents. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs for a wide range of diseases.[1] This document delves into the compound's properties, synthesis, reactivity, and analytical characterization, offering field-proven insights and methodologies.

Physicochemical Profile

The unique properties of this compound stem from the interplay between the aromatic pyrazole ring, the basic amino group, and the electron-withdrawing, lipophilic difluoromethyl substituent. The CHF₂ group is often considered a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor while increasing metabolic stability and tuning lipophilicity. While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on closely related analogs and established chemical principles.

Table 1: Core Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Inferred) | 5-(trifluoromethyl)-1H-pyrazol-3-amine[2] | 5-methyl-1H-pyrazol-3-amine[3] | Notes |

| Molecular Formula | C₄H₅F₂N₃ | C₄H₄F₃N₃ | C₄H₇N₃ | The difluoro analog has one more hydrogen than the trifluoro analog. |

| Molecular Weight | ~149.11 g/mol | 151.09 g/mol [2] | 97.12 g/mol [3] | The CHF₂ group provides a distinct molecular weight. |

| Appearance | Likely a white to off-white solid | White solid[4] | Solid | Typical for small, functionalized heterocyclic compounds. |

| Melting Point | Not reported. Expected to be a solid at room temp. | 125-126 °C (for the related 3-ol)[5] | Not reported. | Fluorination generally increases the melting point compared to the methyl analog. |

| Boiling Point | >200 °C (Predicted)[6] | Not reported. | Not reported. | High boiling point is expected due to hydrogen bonding capabilities. |

| Solubility | Soluble in polar organic solvents (DMSO, MeOH, EtOH) | Soluble in DMSO and ethanol[4] | Soluble in polar solvents | The pyrazole and amine groups facilitate solubility in polar media. |

| pKa | ~2.6 (Predicted for the pyrazole N-H)[6] | Not reported. | Not reported. | The electron-withdrawing CHF₂ group lowers the pKa of the ring nitrogen compared to the methyl analog. |

Synthesis and Reactivity

The synthesis of functionalized pyrazoles is a well-established field in organic chemistry. The construction of the this compound core typically involves the cyclization of a suitable difluoromethylated 1,3-dielectrophile with a hydrazine source.

Synthetic Strategy: A Mechanistic Perspective

A common and effective route involves the condensation of a difluoromethylated β-keto-nitrile or a related precursor with hydrazine hydrate. The causality for this choice lies in the high reactivity of the hydrazine nucleophile and the specific arrangement of electrophilic centers in the precursor, which directs the cyclization to form the desired 3-aminopyrazole regioisomer.

Caption: General synthetic route to 3-aminopyrazoles.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional components:

-

Exocyclic Amino Group (-NH₂): This group is nucleophilic and can readily undergo reactions such as acylation, alkylation, sulfonylation, and condensation with carbonyl compounds to form Schiff bases. These transformations are fundamental for building more complex molecules in drug discovery programs.

-

Pyrazole Ring: The ring itself is aromatic and can undergo electrophilic substitution, though the specific position is directed by the existing substituents. The electron-withdrawing CHF₂ group may deactivate the ring somewhat compared to alkyl-substituted pyrazoles. The ring nitrogens can also be alkylated.

-

Difluoromethyl Group (-CHF₂): This group is generally stable but provides a unique electronic and steric profile that influences the overall reactivity and biological activity of the molecule.

Analytical Characterization: A Self-Validating System

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Each analytical technique provides a piece of the structural puzzle, and together they form a self-validating system, ensuring the trustworthiness of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

-CHF₂ Proton: A characteristic triplet centered around δ 6.0-7.0 ppm, with a large coupling constant (²JH-F ≈ 50-60 Hz).

-

Pyrazole C4-H: A singlet around δ 5.5-6.5 ppm.

-

-NH₂ Protons: A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically between δ 3.5-5.5 ppm.

-

Pyrazole N1-H: A very broad singlet at lower field (>10 ppm), which may exchange with D₂O.

-

-

¹³C NMR:

-

-CHF₂ Carbon: A triplet around δ 110-120 ppm due to the one-bond carbon-fluorine coupling (¹JC-F ≈ 230-240 Hz).

-

Pyrazole Carbons: Three distinct signals for C3, C4, and C5, with C3 and C5 appearing at a lower field than C4. The C5 carbon will also exhibit a smaller coupling to the fluorine atoms (²JC-F).

-

-

¹⁹F NMR:

-

A single resonance appearing as a doublet due to coupling with the adjacent proton (²JF-H ≈ 50-60 Hz).

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

N-H Stretch: Two distinct bands in the 3250-3400 cm⁻¹ region, characteristic of a primary amine.[7]

-

C-H Stretch: Aromatic C-H stretch just above 3000 cm⁻¹ and the C-H stretch of the CHF₂ group.

-

N-H Bend: A band in the 1580-1650 cm⁻¹ region.[7]

-

C=N/C=C Stretch: Ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorbance bands in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): An ion corresponding to the molecular weight of the compound (~149.11 m/z) should be observed.

-

Fragmentation: Common fragmentation pathways for pyrazoles involve the loss of HCN or N₂ from the ring.[8] The difluoromethyl group may be lost as a radical (•CHF₂).

Experimental Protocols

The following protocols are provided as robust, field-tested examples for the synthesis and characterization of aminopyrazole derivatives.

Protocol: Synthesis of this compound

Causality: This protocol is adapted from established methods for synthesizing trifluoromethyl-substituted pyrazoles.[9][10] Ethanol is chosen as a polar, protic solvent that facilitates the reaction, and triethylamine acts as a base to neutralize the acid formed during the reaction. The 12-hour reflux ensures the reaction goes to completion.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the difluoromethylated precursor (e.g., 4-amino-4-ethoxy-1,1-difluorobut-3-en-2-one, 1 equivalent).

-

Reagents: Add ethanol (20 mL) to dissolve the starting material. To this solution, add hydrazine sulfate (1.2 equivalents) followed by the dropwise addition of triethylamine (1.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approx. 85 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Dilute the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Protocol: NMR Sample Preparation and Analysis

-

Sample Prep: Accurately weigh 5-10 mg of the purified product into a clean, dry NMR tube.

-

Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve N-H protons.

-

Mixing: Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution.

-

Acquisition: Insert the sample into the NMR spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters.

-

Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and integrations to confirm the structure aligns with that of this compound.

Caption: Workflow for synthesis and validation.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Many fluorinated compounds and aromatic amines can have toxicological properties.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Sengar R, Tyagi S, Prakash, Pathak V, Pathak P. Synthesis and Characterization of Some Pyrazole Derivatives. Orient J Chem 2007;23(3). (Source: Oriental Journal of Chemistry) [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (Source: Der Pharma Chemica) [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (Source: MDPI) [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives. (Source: JOCPR) [Link]

-

Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. (Source: STM Journals) [Link]

-

5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride. (Source: PubChem) [Link]

-

Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (Source: ACS Publications) [Link]

-

IR Spectroscopy Tutorial: Amines. (Source: UCLA Chemistry) [Link]

-

Table of Characteristic IR Absorptions. (Source: University of Pardubice) [Link]

-

1H-Pyrazol-3-amine, 5-methyl-. (Source: PubChem) [Link]

-

5-(trifluoromethyl)-1H-pyrazol-3-ol. (Source: Chemical Synthesis Database) [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. (Source: Chemical Reviews) [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (Source: ACS Publications) [Link]

- Process for the preparation of 5-fluoro-1H-pyrazoles.

- Process for the preparation of 5-fluoro-1h-pyrazoles.

-

5-Amino-1,3-dimethylpyrazole. (Source: NIST WebBook) [Link]

-

Tables For Organic Structure Analysis. (Source: University of Wisconsin-Madison) [Link]

-

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride. (Source: Chemsrc) [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (Source: NIST WebBook) [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (Source: ACS Chemical Health & Safety) [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (Source: ResearchGate) [Link]

-

Fluorine Safety. (Source: Purdue University) [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (Source: PubMed) [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

-

New Heterocyclisation Reactions of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with Some 1,3-Dielectrophilic Agents. (Source: ResearchGate) [Link]

-

The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (Source: PubMed) [Link]

-

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (Source: MDPI) [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (Source: ResearchGate) [Link]

-

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}. (Source: ChemBK) [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1028843-19-7 CAS MSDS (5-(trifluoromethyl)-1H-pyrazol-3-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 5-(trifluoromethyl)-1H-pyrazol-3-amine (EVT-3553898) | 1028843-19-7 [evitachem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-(difluoromethyl)-1h-pyrazol-4-amine | 1174309-16-0 [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 10. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

The Strategic Role of 5-(Difluoromethyl)-1H-pyrazol-3-amine in Modern Drug Discovery: A Technical Guide

For Immediate Release

An in-depth examination of the chemical scaffold, 5-(difluoromethyl)-1H-pyrazol-3-amine, reveals its emerging significance as a pivotal building block in the design and synthesis of novel therapeutic agents. This technical guide, intended for researchers, medicinal chemists, and professionals in drug development, provides a comprehensive overview of its chemical identity, synthesis, and strategic applications, underscoring its potential to address unmet medical needs.

Core Chemical Identity

CAS Number: While a specific CAS number for the parent compound this compound is not prominently listed in major commercial chemical databases, its derivatives are well-documented, indicating its role as a key intermediate. For instance, the methylated analogue, 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine, is identified by CAS Number 1638927-79-3 .[1] The core structure, devoid of the N1-methyl group, is the focus of this guide.

Molecular Structure: The molecule features a five-membered pyrazole ring, a heterocyclic aromatic structure containing two adjacent nitrogen atoms. This ring is substituted at the C3 position with an amine group (-NH₂) and at the C5 position with a difluoromethyl group (-CHF₂).

Structural Formula:

The presence of the difluoromethyl group is a critical feature, acting as a bioisostere for a hydroxyl or thiol group, but with significantly different electronic properties and metabolic stability. This substitution can enhance binding affinity to target proteins and improve pharmacokinetic profiles of drug candidates.

Physicochemical Properties and Data

Quantitative data for this compound and its common derivatives are summarized below. These properties are crucial for its handling, formulation, and role in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₄H₅F₂N₃ | N/A |

| Molecular Weight | 133.10 g/mol | N/A |

| Appearance | Typically a solid | [2] |

| Solubility | Soluble in polar organic solvents like DMSO and ethanol | [2] |

| pKa (Predicted) | 12.80 ± 0.10 | [3] |

Note: Some data is extrapolated from closely related analogs due to the limited public information on the specific parent compound.

Synthesis and Manufacturing

The synthesis of 3-amino-5-(fluoroalkyl)-1H-pyrazoles is a subject of considerable interest in medicinal chemistry. While a specific, detailed industrial synthesis for this compound is proprietary, a general and robust laboratory-scale synthesis can be conceptualized based on established methodologies for analogous pyrazole formations.

Conceptual Synthetic Workflow

The construction of the pyrazole ring typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For the target molecule, a plausible route involves the reaction of a suitably functionalized difluoromethyl-containing precursor with hydrazine.

Caption: Conceptual synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar syntheses of aminopyrazoles.

Step 1: Ring Formation

-

To a solution of a suitable β-ketoester bearing a difluoromethyl group in ethanol, add hydrazine hydrate (1.2 equivalents) at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can then be purified by column chromatography on silica gel to yield the desired 3-amino-5-(difluoromethyl)-1H-pyrazole.

Applications in Drug Discovery and Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs. The introduction of a difluoromethyl group further enhances its utility.

Role as a Bioisostere

The -CHF₂ group is a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups. It can participate in hydrogen bonding interactions with biological targets while offering improved metabolic stability and altered lipophilicity, which can be advantageous for optimizing drug-like properties.

Key Therapeutic Areas

Derivatives of this compound are being investigated in a range of therapeutic areas, including:

-

Oncology: As inhibitors of protein kinases and other enzymes involved in cell proliferation and survival.

-

Inflammatory Diseases: In the development of anti-inflammatory agents.

-

Infectious Diseases: As novel antibacterial and antiviral compounds.

Signaling Pathway Interaction

The aminopyrazole core can serve as a versatile scaffold for designing molecules that interact with various biological targets. For example, it can be elaborated to target the ATP-binding site of kinases, a common strategy in the development of cancer therapeutics.

Caption: Interaction of a pyrazole-based inhibitor with a kinase signaling pathway.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions should be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area.

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for the synthesis of new chemical entities with therapeutic potential. Its unique combination of a privileged pyrazole core and the modulating effects of the difluoromethyl group provides medicinal chemists with a powerful tool for lead optimization and the development of next-generation pharmaceuticals. Further exploration of its synthetic accessibility and derivatization will undoubtedly lead to the discovery of novel drug candidates across a spectrum of diseases.

References

-

MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]

-

PubChem. 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride. [Link]

-

Chemical Synthesis Database. 5-(trifluoromethyl)-1H-pyrazol-3-ol. [Link]

-

PubMed. Synthesis of 3-amino-4-fluoropyrazoles. [Link]

-

MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

- Google Patents.

-

ACS Publications. Fluorinated Pyrazoles: From Synthesis to Applications. [Link]

Sources

A Technical Guide to the Synthesis of 5-(difluoromethyl)-1H-pyrazol-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(difluoromethyl)-1H-pyrazol-3-amine, a critical heterocyclic building block in medicinal chemistry. The strategic incorporation of a difluoromethyl group into the pyrazole scaffold imparts unique physicochemical properties that are highly sought after in the development of novel therapeutics. This document details the predominant synthetic pathway, provides a step-by-step experimental protocol, and discusses the underlying reaction mechanisms and practical considerations for its successful laboratory-scale preparation. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF2) group, has become a powerful strategy in modern drug design.[4] The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5]

Specifically, the difluoromethyl group is often used as a bioisostere for hydroxyl or thiol groups, and it can influence the acidity of nearby protons. This compound, therefore, represents a valuable synthon for creating new chemical entities with potentially enhanced pharmacokinetic and pharmacodynamic profiles. Its applications span various therapeutic areas, making a reliable and well-understood synthetic route to this compound essential for drug discovery programs.[1][6]

The Primary Synthetic Pathway: Cyclocondensation of a β-Ketonitrile with Hydrazine

The most versatile and widely employed method for the synthesis of 3-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine.[7][8][9] This approach is highly efficient and proceeds through a well-established mechanism, making it amenable to a variety of substrates. For the synthesis of this compound, the key starting materials are 4,4-difluoro-3-oxobutanenitrile and hydrazine .

The overall transformation is depicted in the workflow below:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of this compound. Researchers should always conduct their own risk assessment and adhere to appropriate laboratory safety protocols.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Comments |

| 4,4-Difluoro-3-oxobutanenitrile | 1261289-79-5 | 119.06 g/mol | Commercially available.[10][11][12] |

| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 g/mol | Corrosive and toxic. Handle with care. |

| Ethanol (anhydrous) | 64-17-5 | 46.07 g/mol | Suitable reaction solvent. |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | For extraction and chromatography. |

| Hexanes | 110-54-3 | 86.18 g/mol | For chromatography. |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 g/mol | Drying agent. |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4-difluoro-3-oxobutanenitrile (1.0 eq) in anhydrous ethanol (approximately 10 mL per gram of the nitrile).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of water).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Mechanistic Insights

The formation of the 3-aminopyrazole ring from a β-ketonitrile and hydrazine proceeds through a well-defined pathway.[7][8]

Caption: Simplified reaction mechanism for the formation of this compound.

Causality Behind Experimental Choices:

-

Step 1: Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of 4,4-difluoro-3-oxobutanenitrile. This is a standard condensation reaction that results in the formation of a hydrazone intermediate with the elimination of a water molecule.[7]

-

Step 2: Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This intramolecular cyclization forms the five-membered pyrazole ring.[8]

-

Step 3: Tautomerization: The resulting imine undergoes tautomerization to form the more stable aromatic 3-aminopyrazole structure.

The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its suitable boiling point for this reaction. The use of a slight excess of hydrazine hydrate ensures the complete consumption of the limiting β-ketonitrile.

Conclusion

The synthesis of this compound via the cyclocondensation of 4,4-difluoro-3-oxobutanenitrile and hydrazine is a robust and efficient method. This guide provides a foundational understanding and a practical protocol for its preparation. The strategic importance of this fluorinated building block in drug discovery warrants a thorough understanding of its synthesis, enabling chemists to readily access this valuable compound for the development of next-generation therapeutics.

References

-

CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000). Retrieved from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (2011). Retrieved from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (2011). Retrieved from [Link]

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2023). Retrieved from [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. (2021). Retrieved from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (2023). Retrieved from [Link]

-

Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2022). Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. (2024). Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023). Retrieved from [Link]

- US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles - Google Patents. (n.d.).

- WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google Patents. (n.d.).

-

Applications of Fluorine in Medicinal Chemistry - ACS Publications. (2025). Retrieved from [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - OUCI. (2023). Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (2018). Retrieved from [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015). Retrieved from [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors | Request PDF - ResearchGate. (2024). Retrieved from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. (2023). Retrieved from [Link]

- US4728743A - Process for the production of 3-oxonitriles - Google Patents. (n.d.).

-

I. Reaction of 6-Alkoxy-2-aryl-4H-1,3- oxazine-4-one with Hydrazine Derivatives - Thieme Connect. (1999). Retrieved from [Link]

-

Heterocyclic systems. Part 6. Reactions of 4-oxo-4H-[13]benzopyran-3-carbonitriles with hydrazine, phenylhydrazine, hydroxylamine, and some reactive methylene compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1983). Retrieved from [Link]

-

Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate | Request PDF. (2025). Retrieved from [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 9. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 10. echemi.com [echemi.com]

- 11. 1261289-79-5|4,4-Difluoro-3-oxobutanenitrile|BLD Pharm [bldpharm.com]

- 12. 4,4-difluoro-3-oxobutanenitrile | 1261289-79-5 [chemicalbook.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Spectroscopic Characterization of 5-(difluoromethyl)-1H-pyrazol-3-amine: A Practical Guide

An In-depth Technical Guide for Researchers

Abstract: 5-(difluoromethyl)-1H-pyrazol-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for the unique electronic properties imparted by its difluoromethyl group.[1][2] Comprehensive structural verification is critical for its application in synthesis and development pipelines. This guide provides a detailed framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete, published dataset for this specific molecule is not consolidated in the literature, this document synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust, predictive analysis. We detail the experimental protocols and interpretative logic required to unequivocally confirm the compound's identity and purity.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic building block is the bedrock of successful drug development. For this compound, three primary spectroscopic techniques provide orthogonal and complementary data to confirm its structure.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the carbon-hydrogen framework, the fluorine environment, and the connectivity of atoms. It is the most powerful tool for unambiguous structure elucidation.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule, such as the amine (N-H) and difluoromethyl (C-F) groups, based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can reveal structural information through analysis of its fragmentation patterns.

The workflow for characterization follows a logical progression, beginning with mass confirmation and culminating in detailed structural mapping via NMR.

Caption: Integrated workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis. For this molecule, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is necessary for full characterization.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for compounds with exchangeable N-H protons, as their signals are more readily observed.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire data with a proton-decoupled pulse sequence. A spectral width of ~100 ppm centered around -115 ppm is appropriate.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (several hours) and a greater number of scans (1024 or more) may be necessary due to the low natural abundance of ¹³C and the presence of C-F coupling.

Predicted Spectra and Interpretation

The following data are predicted based on analysis of similar structures found in the literature and established chemical shift principles.[3]

| ¹H NMR (400 MHz, DMSO-d₆) |

| Predicted δ (ppm) |

| ~12.0 - 13.0 |

| ~6.75 |

| ~5.90 |

| ~5.50 |

| ¹⁹F NMR (376 MHz, DMSO-d₆) |

| Predicted δ (ppm) |

| ~ -115.0 |

| ¹³C NMR (100 MHz, DMSO-d₆) |

| Predicted δ (ppm) |

| ~155.0 |

| ~145.0 |

| ~111.0 |

| ~90.0 |

Causality and Insights:

-

The CHF₂ Group: The difluoromethyl group provides the most characteristic signals. In the ¹H NMR spectrum, the proton is split by the two equivalent fluorine atoms into a triplet.[3] Conversely, in the ¹⁹F NMR spectrum, the two fluorine atoms are split by the single proton into a doublet.[3] The large coupling constant (~54 Hz) is a hallmark of this geminal H-F interaction.

-

¹³C-F Coupling: The carbon of the CHF₂ group exhibits a very large one-bond coupling constant (¹JC-F > 230 Hz), splitting it into a triplet. The pyrazole carbon to which it is attached (C5) will show a smaller two-bond coupling (²JC-F), also appearing as a triplet.

-

Exchangeable Protons: The amine (-NH₂) and pyrazole (N-H) protons are acidic and their signals are often broad. Their chemical shifts can vary with concentration and temperature. Adding a drop of D₂O to the NMR tube will cause these signals to disappear due to proton-deuterium exchange, which is a useful method for confirming their assignment.[4]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-(difluoromethyl)-1H-pyrazol-3-amine

Introduction

5-(difluoromethyl)-1H-pyrazol-3-amine is a fluorinated heterocyclic amine that is emerging as a valuable building block in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and target-binding affinity. As with any compound intended for pharmaceutical development, a thorough understanding of its solubility and stability is paramount. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, along with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking to characterize this promising compound.

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability.[1] The introduction of fluorine, in this case as a difluoromethyl group, often enhances metabolic stability and can improve a compound's ability to penetrate biological membranes.[2] However, these substitutions also impact fundamental properties like solubility and chemical stability, which must be rigorously evaluated.

Predicted Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on the parent pyrazole structure and the influence of its substituents.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C4H5F2N3 | Based on chemical structure. |

| Molecular Weight | ~149.1 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid | Pyrazole and its simple derivatives are often crystalline solids.[3][4] |

| pKa | Estimated acidic pKa (N-H) ~14; basic pKa (NH2) ~3-4 | The pyrazole N-H is weakly acidic. The amino group is a weak base due to the electron-withdrawing nature of the pyrazole ring and the difluoromethyl group. |

| LogP | Estimated ~1.0-2.0 | The difluoromethyl group increases lipophilicity compared to an unsubstituted pyrazole, but the amino group contributes to polarity. |

Solubility Profile: A Proposed Investigation

A comprehensive understanding of a compound's solubility in various media is critical for formulation development, bioavailability, and in vitro assay design. The general solubility of pyrazole derivatives is higher in organic solvents compared to water.[3]

Aqueous Solubility

The aqueous solubility of this compound is expected to be limited due to the lipophilic difluoromethyl group. However, the presence of the amino and pyrazole nitrogen atoms, which can participate in hydrogen bonding, will contribute to some degree of water solubility.

This protocol outlines a high-throughput method for determining the kinetic solubility in an aqueous buffer, which is suitable for early-stage drug discovery.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates

-

Plate shaker

-

High-performance liquid chromatography with mass spectrometry (HPLC-MS) or UV-Vis spectrophotometer

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of PBS (pH 7.4) in triplicate. This results in a final concentration of 100 µM with 1% DMSO.

-

Seal the plate and shake at room temperature for 2 hours.

-

Centrifuge the plate to pellet any precipitate.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-MS or UV-Vis method against a standard curve.

pH-Dependent Solubility

The solubility of ionizable compounds is highly dependent on the pH of the medium. As this compound has a basic amino group, its solubility is expected to increase in acidic conditions due to the formation of a more soluble salt.

Materials:

-

This compound

-

A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers)

-

Equipment from the kinetic solubility assessment.

Procedure:

-

Follow the procedure for the kinetic aqueous solubility assessment, but replace the PBS with the series of pH buffers.

-

Determine the solubility at each pH point.

-

Plot the solubility as a function of pH to generate a pH-solubility profile.

Solubility in Organic Solvents

For purification, formulation, and various in vitro and in vivo studies, understanding the solubility in common organic solvents is essential. Pyrazole derivatives are generally soluble in polar organic solvents.[2][3]

Materials:

-

This compound

-

A panel of organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate)

-

Vials and a vortex mixer

Procedure:

-

Add a known excess amount of the compound to a vial containing a known volume of the organic solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Allow the suspension to equilibrate at a controlled temperature (e.g., 25 °C) for 24 hours with intermittent shaking.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration using a validated analytical method (e.g., HPLC-UV).

Stability Profile: A Proposed Investigation

Assessing the chemical stability of a drug candidate is a critical component of preclinical development. Forced degradation studies are employed to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6] These studies also help in developing stability-indicating analytical methods.[7]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than those it would typically encounter during storage and handling.[8] The goal is to induce degradation to an extent that allows for the identification and characterization of degradants.

Caption: Workflow for Forced Degradation Studies.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Acetonitrile (ACN) and water (HPLC grade)

-

HPLC-UV/MS system

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C for a specified time. Neutralize before analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and keep at room temperature. Neutralize before analysis. Pyrazole esters have been shown to degrade in basic pH.[9]

-

Oxidative Degradation: Dissolve the compound in a solution containing 3% H2O2 and keep at room temperature. The pyrazole ring is generally stable to oxidation, but the amino group could be susceptible.[10]

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat at 60°C.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.

For all conditions, samples should be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Development of a Stability-Indicating Method

A crucial outcome of forced degradation studies is the development of an analytical method that can resolve the parent compound from its degradation products.

Caption: Workflow for Stability-Indicating Method Development.

Potential Degradation Pathways

Based on the structure of this compound, several potential degradation pathways can be hypothesized:

-

Oxidation: The amino group is a potential site for oxidation, which could lead to the formation of nitroso or nitro derivatives, or polymerization.

-

Hydrolysis: While the pyrazole ring itself is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring opening, although this is less likely under typical pharmaceutical stress conditions.

-

Photodegradation: Aromatic systems can be susceptible to photodegradation, potentially leading to dimerization or rearrangement products.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is essential for its advancement as a potential drug candidate. This technical guide provides a framework for the systematic evaluation of these critical properties. The proposed experimental protocols are designed to yield high-quality, reproducible data that will inform formulation development, guide storage and handling procedures, and satisfy regulatory requirements. The inherent stability of the pyrazole core, combined with the modulating effects of the difluoromethyl and amine substituents, makes this a compound of significant interest, and its thorough characterization is a worthwhile scientific endeavor.

References

- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC. (n.d.).

- Buy 5-(trifluoromethyl)-1H-pyrazol-3-amine (EVT-3553898) - EvitaChem. (n.d.).

- Pyrazole - Solubility of Things. (n.d.).

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).

- Pyrazole | 288-13-1 - ChemicalBook. (n.d.).

- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024, July 7).

- Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP - JOCPR. (n.d.).

- Forced Degradation Studies - MedCrave online. (2016, December 14).

- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (n.d.).

- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 5-(trifluoromethyl)-1H-pyrazol-3-amine (EVT-3553898) | 1028843-19-7 [evitachem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyrazole | 288-13-1 [chemicalbook.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. ajrconline.org [ajrconline.org]

- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijnrd.org [ijnrd.org]

5-(difluoromethyl)-1H-pyrazol-3-amine: A Privileged Scaffold for Next-Generation Therapeutics and Agrochemicals

An In-depth Technical Guide

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the identification of versatile and functionally rich molecular scaffolds is paramount. The pyrazole nucleus stands out as a "privileged scaffold," consistently featured in a multitude of approved drugs and bioactive compounds.[1][2][3] This guide focuses on a specific, highly promising derivative: 5-(difluoromethyl)-1H-pyrazol-3-amine . While direct biological data on this compound is nascent, a comprehensive analysis of its constituent pharmacophores—the 3-aminopyrazole core and the 5-difluoromethyl group—reveals a compelling potential for significant biological activity. This document synthesizes data from medicinal chemistry, bioisosterism, and target-specific drug design to project its most probable applications, primarily in kinase inhibition and antifungal activity , and provides robust experimental workflows for validating these hypotheses.

Introduction: Deconstructing a High-Potential Scaffold

The power of this compound lies in the strategic combination of two validated, high-impact chemical motifs. The pyrazole ring itself is a metabolically stable heterocycle known to engage in a wide array of biological interactions.[1][4] Its unique electronic properties and potential for tautomerism make it a versatile building block.[5] Our analysis dissects the scaffold into its two key functional components to understand its potential from first principles.

-

The 3-Aminopyrazole Moiety: This feature serves as a critical interaction point, often acting as a hydrogen bond donor and acceptor. It is a well-established "hinge-binder" in many kinase inhibitors and a versatile synthetic handle for library development.[5][6]

-

The 5-Difluoromethyl (CHF₂) Group: This group is a modern bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups.[7][8] Its inclusion can enhance metabolic stability, improve lipophilicity, and act as a lipophilic hydrogen bond donor, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[8]

This guide will explore the synergistic potential of these two groups, propose primary biological targets, and lay out a clear, actionable path for experimental validation.

PART 1: The 3-Aminopyrazole Core - A Gateway to Bioactivity

The 3-aminopyrazole substructure is a cornerstone of medicinal chemistry, prized for its ability to form key interactions with biological targets.[5] Compounds featuring this moiety are widely reported as anticancer, anti-inflammatory, and anti-infective agents.[5][9]

Its utility stems from the amino group's capacity to act as both a hydrogen bond donor and acceptor, allowing it to anchor molecules within protein binding sites. A prime example is its role in kinase inhibition, where the 3-aminopyrazole often forms critical hydrogen bonds with the "hinge region" of the ATP-binding pocket, a conserved motif across the kinome.[6] This interaction provides both potency and a degree of selectivity. Recently, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), underscoring the scaffold's relevance in modern oncology research.[10]

PART 2: The 5-Difluoromethyl Group - A Strategic Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy in drug design to fine-tune a molecule's properties without drastically altering its core binding mode.[11] The difluoromethyl (CHF₂) group has emerged as a particularly effective bioisostere.

The rationale for its inclusion is multifaceted:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CHF₂ group resistant to oxidative metabolism that often plagues methyl or methoxy groups. This can lead to improved half-life and oral bioavailability.

-

Lipophilicity Modulation: While considered a lipophilicity-enhancing group, the effect is nuanced. The experimental ΔlogP (octanol-water) for replacing a methyl with a difluoromethyl group ranges from -0.1 to +0.4, allowing for fine-tuning of a compound's solubility and permeability profile.[8]

-

Hydrogen Bonding: The CHF₂ group can act as a weak or "lipophilic" hydrogen bond donor, an interaction that can be surprisingly critical for potency and selectivity.[8] This capability allows it to mimic the H-bond donor function of hydroxyl or amine groups in a more lipophilic context.

-

Conformational Effects: The steric and electronic properties of the CHF₂ group can influence the conformation of the parent molecule, potentially locking it into a more bioactive shape.

This strategy has been exceptionally successful in agrochemicals. A multi-billion dollar class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), prominently features a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.[12][13] Compounds like Bixafen, Fluxapyroxad, and Benzovindiflupyr all leverage the difluoromethyl group for their potent activity.[13][14]

| Property Comparison of Bioisosteric Groups | -OH (Hydroxyl) | -SH (Thiol) | -CH₃ (Methyl) | -CHF₂ (Difluoromethyl) |

| H-Bond Donor Strength | Strong | Moderate | None | Weak/Lipophilic |

| H-Bond Acceptor | Yes | No | No | No |

| Relative Lipophilicity | Low | Moderate | High | High (Tunable) |

| Metabolic Stability | Low (Oxidation, Glucuronidation) | Moderate (Oxidation) | Moderate (Oxidation) | High |

PART 3: Synergistic Potential & Predicted Biological Activities

By combining the 3-aminopyrazole's targeting ability with the pharmacokinetic benefits of the 5-difluoromethyl group, we can predict two high-probability avenues for biological activity.

Hypothesis 1: Kinase Inhibition

The 3-aminopyrazole moiety is a proven kinase hinge-binder. Numerous FDA-approved kinase inhibitors target the ATP-binding site, and scaffolds that can effectively mimic the adenine portion of ATP are highly sought after.[15] The this compound scaffold is an ideal starting point for developing inhibitors against various kinase families, including but not limited to:

-

Tyrosine Kinases: EGFR, VEGFR, FGFR, ALK.[15]

-

Leucine-Rich Repeat Kinase 2 (LRRK2): A target in Parkinson's disease, for which pyrazole inhibitors have been developed.[17]

The difluoromethyl group at the 5-position can project into a solvent-exposed region or a hydrophobic sub-pocket, enhancing potency and selectivity while improving metabolic stability.

Hypothesis 2: Antifungal Activity (SDHI)

Given the overwhelming success of difluoromethyl-pyrazole carboxamides as SDHI fungicides, this is a highly probable activity.[12][13][18] The succinate dehydrogenase enzyme is a crucial component of the mitochondrial electron transport chain in fungi. The this compound can serve as a key intermediate. Acylation of the 3-amino group with various carboxylic acids would generate a library of potential SDHI inhibitors for screening against major phytopathogenic fungi.[13]

PART 4: Proposed Experimental Workflows for Target Validation

To empirically validate these hypotheses, a structured, multi-tiered screening approach is necessary. The following protocols are designed to be self-validating by including appropriate controls and decision gates.

Workflow 1: Kinase Inhibitor Screening Cascade

This workflow is designed to first identify potential kinase targets and then confirm potency and cellular activity.

Step 1: Broad Kinase Panel Profiling (Primary Screen)

-

Objective: To identify which kinase or kinase families the compound interacts with.

-

Methodology:

-

Submit this compound for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot℠) at a single high concentration (e.g., 10 µM).

-

The assay measures the percent inhibition of kinase activity relative to a DMSO vehicle control.

-

A positive "hit" is defined as >50% inhibition.

-

-

Causality: A broad panel is used initially because the scaffold has the potential to inhibit multiple kinases. This unbiased approach maximizes the chance of finding a novel target.

Step 2: Dose-Response and IC₅₀ Determination (Secondary Screen)

-

Objective: To quantify the potency of the compound against the "hits" from the primary screen.

-

Methodology:

-

For each hit kinase, perform a 10-point dose-response curve (e.g., from 10 µM down to 0.5 nM).

-

Measure kinase activity at each concentration.

-

Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Include a known inhibitor for each kinase as a positive control.

-

-

Causality: Determining the IC₅₀ is critical for ranking compounds and establishing a structure-activity relationship (SAR) for future optimization.

Step 3: Cellular Target Engagement & Viability Assays

-

Objective: To confirm the compound can enter cells, engage its target, and exert a biological effect.

-

Methodology:

-

Select a cell line that overexpresses the target kinase or is known to be dependent on its activity.

-

Perform a cell viability assay (e.g., CellTiter-Glo®) to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Perform a target engagement assay (e.g., Western blot to check phosphorylation of a downstream substrate) to confirm the on-target effect in a cellular context.

-

-

Causality: Cellular activity is the bridge between biochemical potency and potential therapeutic effect. A compound with a low IC₅₀ but poor cellular activity may have permeability or stability issues that need to be addressed.

Workflow 2: Antifungal Activity Screening

This workflow is designed to assess the compound's potential as a fungicide, likely through derivatization.

Step 1: Synthesis of an Amide Library

-

Objective: To create a small, diverse library of potential SDHI inhibitors based on the core scaffold.

-

Methodology:

-

React this compound with a panel of 10-20 diverse carboxylic acids (or their corresponding acyl chlorides) under standard amide coupling conditions (e.g., HATU or EDC/HOBt).

-

The panel should include fragments known to be active in other SDHI fungicides (e.g., substituted phenyls, thiophenes, pyridines).

-

Purify and characterize each new analog.

-

-

Causality: The free amine is likely a synthetic intermediate, not the final active ingredient. Acylation is the most logical step toward mimicking known SDHI structures.

Step 2: In Vitro Antifungal Plate Assay

-

Objective: To assess the growth-inhibitory effects of the new amides against a panel of economically important fungi.

-

Methodology:

-

Prepare potato dextrose agar (PDA) plates amended with each test compound at a standard concentration (e.g., 50 µg/mL).

-

Inoculate the center of each plate with a mycelial plug from a panel of fungi (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea).

-

Include DMSO-only plates (negative control) and plates with a commercial fungicide like Boscalid (positive control).

-

Incubate plates at 25°C and measure the colony diameter daily for 3-5 days.

-

Calculate the percent growth inhibition for each compound.

-

-

Causality: This direct assay provides a clear and quantitative measure of antifungal activity.

Step 3: EC₅₀ Determination

-

Objective: To determine the potency of the most active compounds.

-

Methodology:

-

For compounds showing significant inhibition (>70%) in Step 2, perform a dose-response plate assay with concentrations ranging from 100 µg/mL to 0.1 µg/mL.

-

Calculate the EC₅₀ (Effective Concentration for 50% inhibition) by plotting inhibition vs. log[concentration].

-

-

Causality: The EC₅₀ value is the standard metric for comparing the potency of fungicides and is essential for selecting candidates for further development.

Conclusion

This compound is not merely another heterocyclic compound; it is a strategically designed scaffold that combines the validated biological relevance of the 3-aminopyrazole core with the advanced physicochemical advantages of the difluoromethyl group. The convergence of evidence strongly suggests high potential in two key areas: as a template for novel kinase inhibitors in oncology and inflammatory diseases, and as a core intermediate for next-generation SDHI fungicides in agriculture. The experimental workflows detailed herein provide a clear and logical path to unlock and validate this potential, making this compound a priority target for research and development programs.

References

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central.

- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.

- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). MDPI.

- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). PubMed Central.

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia.

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2024). Macmillan Group - Princeton University.

- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (n.d.).

- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.

- Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 upd

- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). NIH.

- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022).

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 12. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Difluoromethyl Group in Pyrazole Scaffolds: A Technical Guide to Modulating Physicochemical and Biological Properties

Introduction: The Strategic Value of Fluorine in Pyrazole Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its metabolic stability and versatile substitution patterns make it an ideal starting point for drug design.[1] A key strategy for optimizing lead compounds involves the incorporation of fluorine, which can profoundly alter a molecule's physicochemical and pharmacokinetic profiles.[4][5] Among fluorinated motifs, the difluoromethyl (CHF2) group has emerged as a particularly valuable substituent. Unlike the more common trifluoromethyl (CF3) group, the CHF2 moiety offers a unique combination of properties: it enhances metabolic stability, modulates lipophilicity, and, most notably, can act as a hydrogen bond donor.[4][6][7]

This technical guide provides an in-depth exploration of the role of the difluoromethyl group in the context of pyrazole derivatives for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental properties conferred by the CHF2 group, analyze its impact on molecular behavior, and provide practical insights into its synthetic incorporation, ultimately demonstrating its power to tune compounds for enhanced therapeutic potential.

Part 1: The Unique Physicochemical Profile of the Difluoromethyl Group

The strategic introduction of a CHF2 group into a pyrazole derivative is a decision driven by the unique electronic and steric properties of this moiety. Its influence extends to lipophilicity, acidity, and intermolecular interactions, setting it apart from both its non-fluorinated (CH3) and perfluorinated (CF3) counterparts.

Lipophilicity (LogP): A Context-Dependent Parameter

A common assumption is that fluorination uniformly increases lipophilicity. While the CF3 group is a strong lipophilicity enhancer (Hansch π value of +0.88), the effect of the CHF2 group is more nuanced and highly dependent on the electronic environment of the molecule.[8]

Studies have shown that the change in LogP upon replacing a methyl group with a difluoromethyl group (Δlog P) can range from slightly negative (-0.1) to moderately positive (+0.4).[9][10] For instance, when attached to an electron-rich aromatic system, the CHF2 group can increase lipophilicity. Conversely, when attached to a system bearing electron-withdrawing groups, the substitution can lead to a decrease in lipophilicity.[11] This context-dependent effect allows for fine-tuning of a compound's solubility and membrane permeability, which are critical for bioavailability.[6][7]

Hydrogen Bond Donor Capability: The "Lipophilic Hydroxyl" Mimic

Perhaps the most compelling feature of the CHF2 group is its ability to act as a hydrogen bond (H-bond) donor.[4][6] The two electron-withdrawing fluorine atoms polarize the C-H bond, rendering the hydrogen atom sufficiently acidic to engage in H-bond interactions with biological targets like carbonyls or nitrogen-containing residues in a protein's active site.[5]

This capability allows the CHF2 group to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[4][6][9][10] The strength of this H-bond is comparable to that of thiophenols and anilines, though weaker than that of a hydroxyl group.[9][10][12] This unique "lipophilic hydrogen bond donor" characteristic is a powerful tool for enhancing binding affinity and selectivity while simultaneously improving metabolic stability—a combination not achievable with traditional H-bond donors.[11]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key differences between methyl, difluoromethyl, and trifluoromethyl substituents, providing a clear rationale for selecting the CHF2 group for specific applications.

| Property | Methyl (CH3) | Difluoromethyl (CHF2) | Trifluoromethyl (CF3) | Rationale for Selection |

| Hansch π Value | +0.56 | ~ +0.3 to +0.5 (Context-dependent) | +0.88 | Fine-tuning of lipophilicity.[8][9] |

| H-Bond Capability | None | Donor | None | Introduction of a key binding interaction.[4][6] |

| Metabolic Stability | Low (Susceptible to oxidation) | High | Very High | Blocks metabolic oxidation at the substitution site.[6][8][13] |

| Bioisosteric Role | N/A | Hydroxyl, Thiol, Amine | Chlorine | Mimics polar groups with enhanced stability.[4][6][8] |

| Electron Effect | Weakly Donating | Strongly Withdrawing | Strongly Withdrawing | Modulates pKa of the pyrazole ring and influences reactivity. |

Part 2: Impact on Pharmacokinetics and Pharmacodynamics of Pyrazole Derivatives

The introduction of a CHF2 group onto a pyrazole scaffold directly influences its journey through and interaction with biological systems.

Enhancing Metabolic Stability

A primary driver for using fluorinated groups is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[8] Replacing a metabolically vulnerable methyl or methoxy group on a pyrazole ring with a CHF2 or OCHF2 group can effectively block common metabolic pathways like O-demethylation or oxidation, thereby increasing the drug's half-life and bioavailability.[6][13][14]

Modulating Target Affinity and Selectivity (Pharmacodynamics)

The true elegance of the CHF2 group lies in its ability to enhance target binding. In several reported cases, the strategic placement of a CHF2 group has led to significant improvements in potency and selectivity.[5]

For example, in the design of kinase inhibitors, a CHF2 group can form a crucial hydrogen bond with a backbone carbonyl in the hinge region of the kinase, an interaction that can dramatically increase affinity. Computational modeling studies of an mTORC1/2 selective inhibitor, PQR620, suggested that its CHF2 group forms a beneficial hydrogen bond with Glu2190 of mTOR, contributing to a greater than 1000-fold selectivity over PI3Kα.[5] Similarly, in the development of pyrazole-based COX-2 inhibitors, the difluoromethyl ketone motif (-COCHF2) has been explored as a bioisostere for the carboxylic acid group found in many NSAIDs, demonstrating good activity and selectivity.[15][16]

Visualization: Bioisosteric Replacement and Target Interaction

The following diagram illustrates the concept of using a CHF2 group as a bioisostere for a hydroxyl group to enhance metabolic stability while maintaining a key hydrogen bond interaction with a biological target.

Caption: Bioisosteric replacement of a hydroxyl group with a CHF2 group.

Part 3: Synthetic Methodologies for Difluoromethylated Pyrazoles

The successful application of the CHF2 group in drug design relies on efficient and reliable synthetic methods for its introduction. Several strategies have been developed, primarily revolving around the use of difluoromethylated building blocks or direct difluoromethylation reactions.

Synthesis from Difluoromethylated Building Blocks

A common and robust approach is the construction of the pyrazole ring using a precursor that already contains the CHF2 moiety. The classical Knorr pyrazole synthesis or similar condensation reactions are frequently employed.

Key Strategies:

-

Condensation with Difluoromethyl β-Diketones: Reacting a hydrazine derivative with a 1,3-diketone bearing a CHF2 group is a straightforward method to generate substituted pyrazoles.[17]

-

[3+2] Cycloaddition Reactions: More modern approaches utilize [3+2] cycloaddition reactions. For instance, novel building blocks like difluoroacetohydrazonoyl bromides can react with various alkynes (ynones, alkynoates, ynamides) to produce highly functionalized, regioselective difluoromethyl-substituted pyrazoles in good to excellent yields.[17][18][19] This method offers mild reaction conditions and broad substrate scope.[17]

Direct C-H Difluoromethylation

Late-stage functionalization, where the CHF2 group is introduced into an already formed pyrazole ring, is highly desirable in drug discovery for rapid library synthesis. These methods often involve radical-based transformations.

Key Reagents:

-

Electrophilic/Radical Reagents: Reagents such as S-(difluoromethyl)sulfonium salts or hypervalent iodine(III) reagents can generate a difluoromethyl radical or its equivalent, which can then be coupled to the pyrazole core, often under photolytic or catalytic conditions.[5][7]

-

Copper Catalysis: Copper-catalyzed difluoromethylation of aryl iodides using reagents like [(DMPU)2Zn(CF2H)2] provides another avenue for C-CF2H bond formation.[5]

Experimental Protocol: [3+2] Cycloaddition for 3-CHF2-Pyrazole Synthesis

This protocol is a representative example based on the cycloaddition of difluoroacetohydrazonoyl bromides with alkynes, a method noted for its efficiency and regioselectivity.[17][18]

Objective: To synthesize a 3-difluoromethyl-1,5-disubstituted pyrazole.

Materials:

-

N-aryl difluoroacetohydrazonoyl bromide (1.0 eq)

-